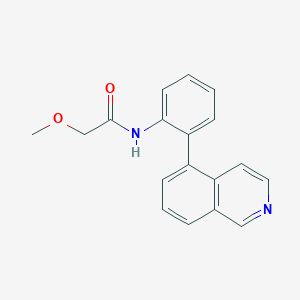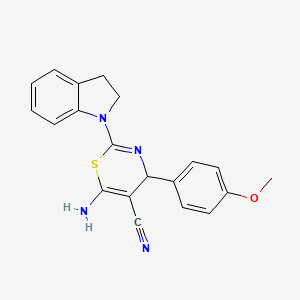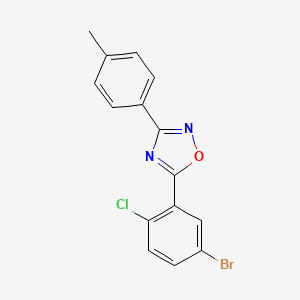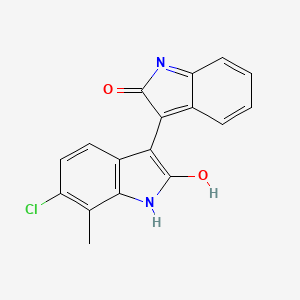![molecular formula C16H12BrClF3NO2 B4112463 2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112463.png)
2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide, also known as BPTP, is a chemical compound that has been studied for its potential use in scientific research. BPTP belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body. BPTP has been shown to have a high binding affinity for androgen receptors, making it a promising compound for research in the field of androgen receptor biology.
Mecanismo De Acción
2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide acts as a selective androgen receptor modulator, which means that it selectively binds to androgen receptors in the body. This binding activates the androgen receptor, leading to changes in gene expression and protein synthesis. 2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide has been shown to have a high binding affinity for androgen receptors, making it a potent activator of these receptors.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects in animal models. In studies using rats, 2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide has been shown to increase muscle mass and strength, as well as improve bone density. 2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide has also been shown to improve sexual function in male rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide in scientific research is its high binding affinity for androgen receptors, which makes it a potent activator of these receptors. This can be useful in studying the role of androgen receptors in various physiological processes. However, one limitation of 2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide. One area of interest is its potential use in the treatment of muscle wasting and other conditions that involve a loss of muscle mass and strength. 2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide has also been studied for its potential use in the treatment of osteoporosis, a condition that involves a loss of bone density. Additionally, further research is needed to better understand the safety and efficacy of 2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide in humans.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide has been studied for its potential use in scientific research, particularly in the field of androgen receptor biology. Androgen receptors are proteins that are involved in the regulation of various physiological processes, including muscle growth and development, bone density, and sexual function. 2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide has been shown to have a high binding affinity for androgen receptors, making it a promising compound for research in this field.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClF3NO2/c1-9(24-12-5-3-11(17)4-6-12)15(23)22-14-8-10(16(19,20)21)2-7-13(14)18/h2-9H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICYWQBTNHQXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4112385.png)

![2-(4-chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112390.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112416.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4112427.png)
![methyl 2-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B4112435.png)


![ethyl 4-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B4112448.png)
